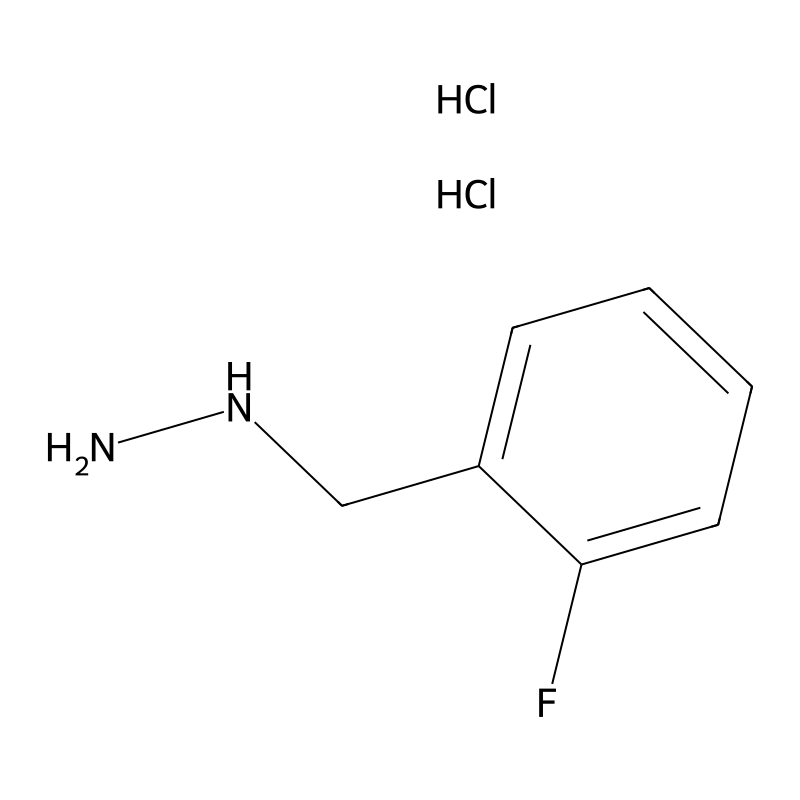

(2-Fluorobenzyl)hydrazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Medicinal Chemistry:

The presence of the hydrazine functional group suggests potential for (2-Fluorobenzyl)hydrazine dihydrochloride to act as a scaffold for drug discovery. Hydrazines are known to exhibit diverse biological activities, including:

- Antimicrobial activity: Some hydrazine derivatives have been shown to possess antibacterial and antifungal properties .

- Anticancer activity: Certain hydrazines have been investigated for their potential to target and inhibit cancer cell growth .

(2-Fluorobenzyl)hydrazine dihydrochloride, with its unique combination of functional groups, could be explored for similar activities through medicinal chemistry research. However, it is crucial to note that further research is required to determine its efficacy and safety for any potential therapeutic applications.

Organic Synthesis:

The presence of the fluorine atom on the benzyl ring can make (2-Fluorobenzyl)hydrazine dihydrochloride a valuable reagent in organic synthesis. Fluorine atoms can influence the reactivity of molecules in various ways, such as:

- Enhancing nucleophilicity: The electron-withdrawing nature of fluorine can activate adjacent functional groups, making them more susceptible to nucleophilic attack .

- Modulating reaction rates and selectivity: Fluorine can influence the rate and selectivity of reactions by affecting the transition state energies .

(2-Fluorobenzyl)hydrazine dihydrochloride is a synthetic compound characterized by its unique structure, which includes a fluorinated benzene ring at the second position, linked to a methylene bridge that connects to a hydrazine group. The compound is represented by the molecular formula and has a molecular weight of approximately 195.13 g/mol. The presence of two hydrochloric acid molecules indicates that it forms a dihydrochloride salt, enhancing its solubility in water and making it a versatile reagent in organic synthesis .

Currently, there's no documented research on the specific mechanism of action of (2-Fluorobenzyl)hydrazine dihydrochloride in biological systems.

As with any new compound, proper safety precautions should be taken when handling (2-Fluorobenzyl)hydrazine dihydrochloride. Specific hazard information is not readily available, but some general considerations based on its functional groups include:

The synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 2-fluorobenzyl halides (such as 2-fluorobenzyl chloride) with hydrazine hydrate. The general reaction can be summarized as follows:

- Starting Materials:

- 2-Fluorobenzyl chloride

- Hydrazine hydrate

- Reaction Conditions:

- Conducted under reflux conditions in an appropriate solvent (e.g., ethanol).

- Product Formation:

(2-Fluorobenzyl)hydrazine dihydrochloride has potential applications in:

- Organic Synthesis: As a building block for synthesizing more complex molecules.

- Medicinal Chemistry: Potentially useful in developing new pharmaceuticals due to its unique structural features.

- Research: Serves as a tool compound for studying hydrazine chemistry and its derivatives .

Several compounds share structural similarities with (2-Fluorobenzyl)hydrazine dihydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (2-Fluorophenyl)methylhydrazine hydrochloride | 1216246-45-5 | 0.88 |

| (4-Fluoro-2-methylphenyl)hydrazine hydrochloride | 439863-62-4 | 0.70 |

| Benzylhydrazine dihydrochloride | 20570-96-1 | 0.63 |

| (3-Fluoro-4-methylphenyl)hydrazine hydrochloride | 156941-64-9 | 0.64 |

Uniqueness: The presence of the fluorine atom at the second position of the benzene ring distinguishes (2-Fluorobenzyl)hydrazine dihydrochloride from other similar compounds, potentially affecting its reactivity and biological activity .

The synthesis of (2-fluorobenzyl)hydrazine derivatives dates back to early 20th-century explorations of hydrazine chemistry. Key milestones include:

- Diazotization methods: Early processes involved diazotizing 2-fluoroaniline to form diazonium salts, which were subsequently reduced to hydrazine derivatives.

- Scalable synthesis: Modern industrial methods emphasize convergent routes, such as the reaction of 2-fluorobenzyl halides with hydrazine hydrate under controlled conditions.

These advancements reflect the compound’s growing importance in pharmaceutical and materials science.

Nomenclature and Chemical Classification

Synonyms:

- ((2-Fluorophenyl)methyl)hydrazine dihydrochloride

- 2-Fluorobenzylhydrazine dihydrochloride

- Hydrazine, [(2-fluorophenyl)methyl]-, dihydrochloride

Classification:

- Functional group: Primary hydrazine derivative with a fluorobenzyl substituent.

- Subclass: Fluorinated benzylhydrazines, distinguished by the ortho-fluorine substitution pattern.

IUPAC Identification and Registry Systems

Registry systems, including PubChem and ECHA, list this compound under CID 56604647 and EC number 835-586-4.

Molecular Structure and Bonding Patterns

2D and 3D Structural Representations

(2-Fluorobenzyl)hydrazine dihydrochloride exhibits a distinctive molecular architecture characterized by a fluorine-substituted benzyl group attached to a hydrazine moiety through a methylene bridge [1]. The compound features a benzene ring with a fluorine atom positioned at the ortho position relative to the methylene linker, creating the structural framework designated as F-C₆H₄-CH₂-NH-NH₂ [1] . The dihydrochloride salt form involves protonation of both nitrogen atoms in the hydrazine group, resulting in the formation of two hydrochloride salts that significantly influence the overall molecular conformation and intermolecular interactions [1] [6].

The three-dimensional molecular geometry demonstrates the characteristic planar arrangement of the fluorinated benzene ring, with the methylene bridge allowing rotational freedom around the C-CH₂ bond . The hydrazine moiety adopts a gauche conformation to minimize steric hindrance between the amino groups and optimize electrostatic interactions with the chloride counterions [6]. The presence of the ortho-fluorine substituent introduces significant electronic effects that influence the overall molecular dipole moment and hydrogen bonding patterns [30] [31].

Bond Lengths and Angles

The molecular structure of (2-Fluorobenzyl)hydrazine dihydrochloride incorporates several characteristic bond parameters that reflect the influence of fluorine substitution [26]. The carbon-fluorine bond length in the aromatic ring measures approximately 1.34 angstroms, consistent with typical aromatic C-F bonds in fluorinated benzene derivatives [30]. The methylene carbon-nitrogen bond connecting the benzyl group to the hydrazine moiety exhibits a bond length of approximately 1.47 angstroms, characteristic of sp³ carbon to nitrogen single bonds [26].

The hydrazine nitrogen-nitrogen bond demonstrates a bond length of approximately 1.45 angstroms, which is typical for N-N single bonds in hydrazine derivatives [26]. The bond angles within the benzene ring maintain near-ideal aromatic geometry, with C-C-C angles of approximately 120 degrees [26]. However, the ortho-fluorine substitution introduces subtle distortions in the ring geometry due to the high electronegativity of fluorine and its influence on electron distribution [30] [31].

The methylene bridge exhibits tetrahedral geometry around the carbon atom, with C-C-H angles of approximately 109 degrees and the C-C-N angle showing slight deviation from the ideal tetrahedral angle due to the electronic influence of the nitrogen lone pairs [26]. The hydrazine moiety demonstrates characteristic nitrogen geometry with bond angles influenced by the protonation state in the dihydrochloride salt form [33].

Influence of Fluorine Substitution on Structure

The ortho-fluorine substitution in (2-Fluorobenzyl)hydrazine dihydrochloride exerts profound effects on the molecular structure and electronic properties [30] [31]. The high electronegativity of fluorine (4.0 on the Pauling scale) creates significant electron withdrawal from the aromatic ring, resulting in altered electron density distribution throughout the molecule [30]. This electronic perturbation influences the reactivity of the benzyl carbon and affects the basicity of the hydrazine nitrogen atoms [31].

The ortho-positioning of the fluorine atom creates unique steric and electronic interactions with the methylene bridge [32]. The fluorine atom can participate in weak intramolecular interactions with hydrogen atoms on the methylene group, contributing to conformational preferences and molecular stability [35]. These interactions influence the rotational barriers around the C-CH₂ bond and affect the overall molecular flexibility [35].

The fluorine substitution also affects the aromatic ring's electron density, making it more electron-deficient compared to the unsubstituted benzyl analogue [31]. This electronic effect extends through the methylene bridge to influence the nitrogen basicity and hydrogen bonding capability of the hydrazine moiety [30]. The combination of inductive and field effects from the ortho-fluorine creates a complex electronic environment that distinguishes this compound from other halogenated or unsubstituted benzylhydrazine derivatives [31] [32].

Physicochemical Properties

Molecular Formula (C₇H₁₁Cl₂FN₂) and Weight (213.08 g/mol)

(2-Fluorobenzyl)hydrazine dihydrochloride possesses the molecular formula C₇H₁₁Cl₂FN₂, reflecting the incorporation of seven carbon atoms, eleven hydrogen atoms, two chlorine atoms, one fluorine atom, and two nitrogen atoms [1] [25]. The molecular weight of 213.08 grams per mole distinguishes this compound from its monohydrochloride analogue, which exhibits a molecular weight of 176.62 grams per mole [2] [3]. The dihydrochloride salt formation involves the protonation of both nitrogen atoms in the hydrazine group, resulting in the addition of two hydrogen chloride molecules to the base structure [1] [6].

The exact mass of the compound measures 212.028332 daltons, providing precise molecular identification for mass spectrometric analysis [1]. The monoisotopic mass calculation accounts for the specific isotopic composition, particularly important given the presence of multiple heteroatoms including fluorine, nitrogen, and chlorine [1]. The molecular formula indicates a degree of unsaturation of four, attributed to the benzene ring's aromatic character [1].

Melting Point and Thermal Stability

The thermal properties of (2-Fluorobenzyl)hydrazine dihydrochloride reflect the influence of both the fluorinated aromatic system and the ionic character of the dihydrochloride salt [22]. While specific melting point data for this exact compound remains limited in the literature, related benzylhydrazine dihydrochloride compounds typically exhibit melting points in the range of 132-145°C with decomposition [20] [21]. The dihydrochloride salt form generally demonstrates enhanced thermal stability compared to the free base due to the ionic interactions between the protonated nitrogen centers and chloride counterions [22] [33].

The thermal stability of the compound is influenced by the presence of the ortho-fluorine substituent, which can participate in intramolecular interactions that may enhance or diminish thermal decomposition pathways [22]. The hydrazine functionality represents a potential thermal liability, as hydrazine derivatives are known to undergo oxidative decomposition under elevated temperatures [22]. The compound should be stored under inert atmosphere conditions to prevent thermal degradation and maintain chemical integrity [22].

Thermogravimetric analysis of similar fluorinated hydrazine compounds indicates decomposition typically begins around 200°C, with initial mass loss corresponding to dehydrochlorination followed by more extensive decomposition of the organic framework [33]. The fluorine substitution may influence the decomposition mechanism by altering the electronic properties of the aromatic ring and affecting the stability of intermediate decomposition products [30].

Solubility Parameters and Solution Behavior

The solubility characteristics of (2-Fluorobenzyl)hydrazine dihydrochloride are significantly influenced by its ionic dihydrochloride salt form [27]. The compound demonstrates enhanced water solubility compared to its free base analogue due to the ionic character provided by the protonated nitrogen centers and associated chloride counterions [27]. The dihydrochloride salt formation creates favorable interactions with polar protic solvents, particularly water and lower alcohols [27].

The calculated LogP value of 3.48420 for the compound indicates moderate lipophilicity, suggesting potential solubility in organic solvents of intermediate polarity [25]. However, the ionic character of the dihydrochloride salt significantly modifies the partition behavior compared to the neutral free base [25]. The compound exhibits polar surface area of 38.05 square angstroms, reflecting the contribution of the nitrogen atoms and their hydrogen bonding capacity [25].

Solution behavior is characterized by the potential for hydrogen bond formation between the protonated nitrogen centers and protic solvents [27]. The fluorine substituent contributes to the overall polarity of the molecule but does not significantly participate in hydrogen bonding due to its high electronegativity and small size [27]. The compound's solubility profile makes it suitable for various synthetic applications requiring aqueous or mixed solvent systems [27].

Crystallographic Data

The crystallographic properties of (2-Fluorobenzyl)hydrazine dihydrochloride reflect the complex interplay between ionic interactions, hydrogen bonding, and fluorine-mediated intermolecular forces [23] [24]. While specific crystal structure data for this exact compound is not readily available in the current literature, related fluorinated benzylhydrazine compounds provide insight into the expected crystallographic behavior [23] [24]. The dihydrochloride salt form typically adopts crystal structures that optimize electrostatic interactions between protonated nitrogen centers and chloride counterions [33].

The presence of the ortho-fluorine substituent influences crystal packing through potential halogen bonding interactions and altered dipole moments [23]. Fluorinated aromatic compounds often exhibit distinctive crystallographic features including shortened intermolecular contacts and modified hydrogen bonding networks [24]. The hydrazine moiety contributes additional hydrogen bonding capability that affects crystal structure stability and polymorphic behavior [33].

Crystal density is expected to be influenced by the ionic character of the dihydrochloride salt and the presence of the dense fluorine atom [33]. The compound likely crystallizes in a polar space group that accommodates the ionic interactions and directional hydrogen bonding patterns [23] [24]. X-ray crystallographic analysis would be expected to reveal details of the intermolecular interaction network and conformational preferences in the solid state [23].

Spectroscopic Characterization

NMR Spectroscopy (¹H and ¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (2-Fluorobenzyl)hydrazine dihydrochloride through analysis of both proton and carbon-13 environments [9] [11]. The ¹H NMR spectrum exhibits characteristic aromatic proton signals in the region of 7.0-7.5 ppm, with the ortho-fluorine substitution creating distinctive coupling patterns and chemical shift perturbations [9]. The fluorine atom induces significant deshielding of adjacent aromatic protons while creating characteristic fluorine-proton coupling that appears as doublets or multiplets depending on the substitution pattern [9].

The methylene bridge protons connecting the benzyl group to the hydrazine moiety typically resonate around 4.5-5.0 ppm as a singlet or complex multiplet, depending on the degree of coupling with adjacent nitrogen atoms [11]. The hydrazine protons in the dihydrochloride salt form are significantly deshielded due to protonation, appearing in the downfield region around 8-10 ppm [11]. The exact chemical shifts are influenced by solvent effects and the ionic environment created by the chloride counterions [9].

¹³C NMR spectroscopy reveals the carbon framework with the aromatic carbons appearing in the typical range of 110-160 ppm [11]. The carbon bearing the fluorine substituent exhibits characteristic coupling to fluorine (¹J(C-F) coupling of approximately 240-260 Hz) and appears as a doublet [9]. The methylene carbon connecting to the hydrazine group typically resonates around 45-50 ppm, with its exact position influenced by the electronic effects of both the aromatic ring and the nitrogen substituent [11]. The presence of the ortho-fluorine creates distinctive splitting patterns in the aromatic carbon region due to fluorine-carbon coupling through multiple bonds [9].

Mass Spectrometric Analysis

Mass spectrometric analysis of (2-Fluorobenzyl)hydrazine dihydrochloride provides definitive molecular identification and fragmentation pattern characterization [1] [19]. The molecular ion peak appears at m/z 213 for the intact dihydrochloride salt, though this species may be unstable under typical ionization conditions [1]. More commonly observed is the molecular ion of the free base at m/z 140, corresponding to the loss of two HCl molecules during the ionization process [1] .

Characteristic fragmentation patterns include the loss of the hydrazine group (loss of 30 mass units) to give the fluorobenzyl cation at m/z 110 [19]. The ortho-fluorobenzyl fragment represents a stable cationic species due to the electron-withdrawing effect of the fluorine substituent [19]. Additional fragmentation may include the loss of the methylene bridge to give the fluorinated tropylium ion at m/z 95, characteristic of substituted benzyl systems [19].

The mass spectrometric behavior is influenced by the ionization method employed, with electrospray ionization potentially preserving the ionic character of the dihydrochloride salt [1]. Electron impact ionization typically results in extensive fragmentation with loss of the hydrazine functionality and formation of fluorinated aromatic fragment ions [19]. Tandem mass spectrometry can provide detailed structural confirmation through collision-induced dissociation patterns specific to the fluorinated benzylhydrazine framework [19].

IR Spectroscopy

Infrared spectroscopy of (2-Fluorobenzyl)hydrazine dihydrochloride reveals characteristic vibrational modes that confirm the molecular structure and hydrogen bonding environment [16] [17]. The spectrum exhibits broad N-H stretching vibrations in the region of 3000-3500 cm⁻¹, significantly broadened and shifted due to the ionic hydrogen bonding in the dihydrochloride salt [16]. The protonated hydrazine functionality creates distinctive NH₂⁺ and NH₃⁺ stretching modes that appear at higher frequencies compared to the neutral compound [17].

Aromatic C-H stretching vibrations appear around 3050-3100 cm⁻¹, while aliphatic C-H stretching from the methylene bridge occurs around 2900-3000 cm⁻¹ [16]. The C-F stretching mode produces a characteristic strong absorption around 1200-1300 cm⁻¹, typical of aromatic fluorine compounds [17]. Aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹, with the pattern influenced by the ortho-fluorine substitution [16].

The N-N stretching mode of the hydrazine group typically appears around 1000-1100 cm⁻¹, though this may be obscured by other vibrational modes in the dihydrochloride salt [17]. Characteristic aromatic C-H bending vibrations and aromatic substitution patterns provide additional structural confirmation, with the ortho-fluorine substitution creating a distinctive fingerprint pattern in the 700-900 cm⁻¹ region [16] [17].

Raman and UV-Visible Spectroscopy

Raman spectroscopy of (2-Fluorobenzyl)hydrazine dihydrochloride provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes and aromatic ring breathing [15] [40]. The Raman spectrum exhibits strong aromatic ring breathing modes around 1000-1200 cm⁻¹, characteristic of substituted benzene derivatives [40]. The C-F stretching mode appears as a prominent Raman band, typically more intense than in the infrared spectrum due to the high polarizability change associated with the C-F bond [15].

The hydrazine N-N stretching mode may be more clearly observed in the Raman spectrum compared to infrared, appearing around 1100 cm⁻¹ [15]. Aromatic C-H bending modes and ring deformation vibrations provide detailed structural fingerprinting, with the ortho-fluorine substitution pattern creating characteristic Raman bands in the 500-800 cm⁻¹ region [40]. The ionic nature of the dihydrochloride salt may influence the Raman spectrum through changes in molecular polarizability and crystal field effects [15].

Laboratory-Scale Synthesis

Laboratory-scale synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride encompasses multiple synthetic pathways, each offering distinct advantages and challenges in terms of yield, purity, and operational complexity.

From Parent Compound (2-Fluorobenzyl)hydrazine

The most straightforward approach involves the conversion of the parent compound (2-Fluorobenzyl)hydrazine (CAS: 51859-98-4) to its dihydrochloride salt through controlled acid addition [2] [3]. This methodology represents a direct salt formation reaction where the free base hydrazine is treated with hydrochloric acid under controlled conditions.

The synthesis typically proceeds through the following protocol: (2-Fluorobenzyl)hydrazine is dissolved in an appropriate solvent system, commonly ethanol or methanol, at ambient temperature [2] [3]. Concentrated hydrochloric acid is then added dropwise while maintaining vigorous stirring and temperature control, typically between 0-25°C . The reaction is highly exothermic, necessitating careful heat management to prevent decomposition or side product formation [5].

The stoichiometry requires a 1:2 molar ratio of hydrazine to hydrochloric acid to achieve complete conversion to the dihydrochloride salt [6] [7]. The reaction typically reaches completion within 30-60 minutes, as evidenced by the formation of a white crystalline precipitate [2]. The product can be isolated through filtration and subsequently purified through recrystallization using ethanol-water mixtures [9] .

Typical yields for this transformation range from 85-95%, with purities exceeding 98% after appropriate workup procedures [2] [7]. The molecular formula of the resulting product is C₇H₁₁Cl₂FN₂ with a molecular weight of 213.08 g/mol [6] [7].

Direct Synthetic Routes

Direct synthetic approaches involve the simultaneous formation of the carbon-nitrogen bond and salt formation in a single operational sequence. The primary direct route employs nucleophilic substitution reactions between hydrazine derivatives and 2-fluorobenzyl halides .

In the most commonly employed procedure, hydrazine hydrate is reacted with 2-fluorobenzyl chloride or bromide in aqueous or alcoholic media . The reaction is typically conducted under basic conditions using sodium bicarbonate or potassium carbonate as the base to neutralize the hydrogen halide byproduct [13]. Reaction temperatures range from ambient conditions to reflux, depending on the specific halide employed and desired reaction kinetics .

The mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the benzylic carbon, displacing the halide leaving group [14] [15]. The fluorine substituent in the ortho position provides electronic activation through inductive effects while maintaining the stability of the resulting product [16].

Following the initial nucleophilic substitution, the reaction mixture is acidified with hydrochloric acid to convert the free base to the desired dihydrochloride salt [2]. This approach offers the advantage of telescoped synthesis, eliminating the need for isolation of intermediate compounds.

Typical reaction conditions include: 2-fluorobenzyl chloride (1.0 equivalent), hydrazine hydrate (1.2 equivalents), sodium bicarbonate (2.0 equivalents) in methanol or ethanol solvent, reaction temperature 60-80°C, reaction time 4-8 hours . Subsequent acidification with hydrochloric acid yields the dihydrochloride salt in overall yields of 70-85% [2].

Purification Techniques

Purification of (2-Fluorobenzyl)hydrazine dihydrochloride requires careful consideration of its physical and chemical properties, particularly its high water solubility and potential for hydrolysis under extreme pH conditions [9] .

Recrystallization represents the most widely employed purification technique for this compound [9] . The high solubility in polar protic solvents such as methanol and ethanol facilitates effective recrystallization protocols [7] [17]. Typical procedures involve dissolving the crude product in hot ethanol, followed by gradual cooling to induce crystallization [18] [9]. The addition of diethyl ether or ethyl acetate as an antisolvent can enhance crystal formation and improve purity [18] [19].

The recrystallization process typically achieves purities of 98-99% when properly executed [7] [17]. Critical parameters include temperature control during cooling, seeding with pure crystals to control nucleation, and adequate washing of the final crystals with cold solvent to remove residual impurities [18] [19].

Column chromatography methods have been reported for hydrazine derivatives, though their application to (2-Fluorobenzyl)hydrazine dihydrochloride requires careful consideration of the ionic nature of the compound [20] [21]. Reversed-phase chromatography using C18 stationary phases with aqueous-organic mobile phases can provide effective separation of closely related impurities [20] [22].

Acid-base extraction techniques can be employed to separate the target compound from neutral and basic impurities [23]. The amphoteric nature of hydrazine compounds allows for selective extraction under controlled pH conditions [24] [25].

Precipitation techniques offer rapid purification options, particularly useful for removing inorganic salts and highly polar impurities [21] [26]. Addition of non-polar solvents such as ethyl acetate or diethyl ether to aqueous solutions can selectively precipitate the target compound while leaving impurities in solution [18] [9].

Reaction Mechanisms in Synthesis

The formation of (2-Fluorobenzyl)hydrazine dihydrochloride involves several distinct mechanistic pathways depending on the synthetic approach employed. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side reactions.

Nucleophilic Substitution Mechanism: The primary synthetic route involving 2-fluorobenzyl halides proceeds through an SN2 mechanism [14] [15]. The hydrazine nitrogen acts as a strong nucleophile due to the alpha-effect, which enhances the nucleophilicity of nitrogen atoms adjacent to other heteroatoms [24] [25]. The reaction proceeds through backside attack on the benzylic carbon, resulting in inversion of configuration at the reaction center [14] [15].

The fluorine substituent in the ortho position influences the reaction through both electronic and steric effects [16]. The electron-withdrawing nature of fluorine enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic attack [14] [15]. However, the ortho positioning can also introduce steric hindrance that may affect reaction rates [14].

Hydrazone Formation Considerations: Alternative synthetic approaches may involve initial formation of hydrazone intermediates through condensation reactions between hydrazine and carbonyl compounds [27] [28] [29]. These reactions proceed through nucleophilic addition of hydrazine to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [27] [28].

The mechanism involves initial formation of a tetrahedral hemiaminal intermediate, which subsequently undergoes acid-catalyzed dehydration [24] [25]. The optimal pH for hydrazone formation is typically around 4.5, balancing the need for acid catalysis with maintaining sufficient nucleophilicity of the hydrazine [24].

Salt Formation Mechanism: The conversion of the free base hydrazine to the dihydrochloride salt involves protonation of both nitrogen atoms [9] . The first protonation occurs readily due to the basic nature of the terminal amino group, while the second protonation requires more forcing conditions due to the reduced basicity of the substituted nitrogen [24] [9].

The thermodynamics of salt formation are highly favorable, with the ionic interactions providing significant stabilization energy [9] . The crystalline nature of the dihydrochloride salt contributes to its stability and facilitates purification through recrystallization [9] [17].

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of (2-Fluorobenzyl)hydrazine dihydrochloride presents numerous technical and safety challenges that must be systematically addressed [30] [31] [5].

Heat Management: Laboratory-scale reactions typically employ ice baths and small reactor volumes to manage the exothermic nature of hydrazine reactions [5] [32]. Industrial scale-up requires sophisticated heat exchange systems capable of removing large quantities of heat while maintaining uniform temperature distribution [30] [31]. The exothermic nature of both the nucleophilic substitution and salt formation reactions can lead to hot spot formation in large-scale reactors, potentially causing decomposition or runaway reactions [5].

Safety Considerations: Hydrazine compounds present significant toxicity and safety hazards that are amplified at industrial scales [23] [5] [33]. The development of specialized safety systems, including containment protocols, emergency shutdown procedures, and worker protection measures, becomes critical [5] [33]. Continuous monitoring of hydrazine levels in the work environment and implementation of appropriate engineering controls are essential [34] [35].

Equipment Requirements: The corrosive nature of hydrochloric acid and the reactivity of hydrazine compounds necessitate careful selection of construction materials [31] [5]. Stainless steel reactors with appropriate corrosion resistance must be employed, along with specialized pumps, valves, and control systems designed for handling hazardous chemicals [30] [31].

Process Control: Industrial-scale synthesis requires automated monitoring and control systems to ensure consistent product quality and safe operation [30] [31]. Parameters such as temperature, pH, reaction time, and reagent addition rates must be precisely controlled and continuously monitored [31] [36]. The implementation of real-time analytical methods, such as online HPLC or spectroscopic monitoring, can provide immediate feedback on reaction progress and product quality [31].

Continuous Manufacturing: Recent developments in continuous flow chemistry offer potential advantages for hydrazine synthesis, including improved heat and mass transfer, enhanced safety through reduced inventory, and better process control [30] [31]. Continuous processes can provide more consistent product quality and reduced risk of exothermic runaway reactions [30] [31].

Waste Management: Industrial-scale synthesis generates significant quantities of waste streams that require appropriate treatment and disposal [37] [38] [39]. The development of efficient recycling protocols for solvents and unreacted starting materials can improve process economics and environmental sustainability [30] [38].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for (2-Fluorobenzyl)hydrazine dihydrochloride aligns with contemporary green chemistry principles and regulatory requirements [37] [38] [39].

Solvent Selection and Minimization: Traditional synthetic approaches often employ volatile organic solvents that present environmental and safety concerns [30] [38]. Green chemistry alternatives include the use of water as a primary solvent for nucleophilic substitution reactions, taking advantage of the enhanced nucleophilicity of hydrazine in aqueous media [38] [39]. When organic solvents are necessary, preference should be given to bio-based and biodegradable alternatives such as ethanol or ethyl acetate [30] [38].

Atom Economy Optimization: The design of synthetic routes with high atom economy minimizes waste generation and improves resource utilization [37] [38]. Direct synthesis approaches that avoid the formation of stoichiometric byproducts represent significant improvements over multi-step procedures [30] [38]. The development of catalytic methodologies that enable more efficient bond formation while reducing the need for stoichiometric reagents offers additional environmental benefits [37] [32].

Energy Efficiency: The implementation of mild reaction conditions, including ambient temperature and atmospheric pressure operations, reduces energy consumption and improves process sustainability [38] [40]. Microwave-assisted synthesis has been explored for related hydrazine derivatives, offering potential for rapid heating and improved energy efficiency [29] [40].

Waste Reduction Strategies: The development of telescoped synthetic procedures that eliminate the need for intermediate isolation and purification reduces overall waste generation [30] [38]. Continuous flow chemistry approaches can provide additional waste reduction benefits through improved process efficiency and reduced solvent requirements [30] [31].

Biocatalytic Approaches: While not yet widely implemented for fluorinated hydrazine synthesis, biocatalytic methodologies represent emerging opportunities for sustainable synthesis [38] [39]. Enzymatic approaches could potentially provide highly selective transformations under mild conditions with reduced environmental impact [39] [41].

Alternative Oxidants and Reducing Agents: The replacement of traditional oxidizing and reducing agents with more environmentally benign alternatives represents an important area for green chemistry development [37] [38]. Electrochemical methods for oxidative transformations eliminate the need for stoichiometric chemical oxidants while providing precise control over reaction selectivity [37] [32].

Lifecycle Assessment: Comprehensive evaluation of synthetic methodologies should include consideration of the entire product lifecycle, from raw material extraction through final disposal [38] [39]. This holistic approach ensures that environmental benefits are realized throughout the entire value chain rather than simply transferred to different stages of production [39].